molecular formula C21H24ClNO2 B14121984 1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide

1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide

Cat. No.: B14121984
M. Wt: 357.9 g/mol
InChI Key: OQXUIZDOPDBBDI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide is a synthetic organic compound with a complex structure It contains a chlorophenyl group, a hydroxyphenylpropyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Addition of the Hydroxyphenylpropyl Group: The intermediate is then reacted with a hydroxyphenylpropyl compound under specific conditions to form the desired product.

    Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclohexanecarboxamide
  • 1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide

Uniqueness

1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide moiety differentiates it from similar compounds, potentially leading to unique interactions with molecular targets and distinct applications.

Properties

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C21H24ClNO2/c22-18-10-8-17(9-11-18)21(13-4-5-14-21)20(25)23-15-12-19(24)16-6-2-1-3-7-16/h1-3,6-11,19,24H,4-5,12-15H2,(H,23,25)

InChI Key

OQXUIZDOPDBBDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CC=CC=C3)O

Origin of Product

United States

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